(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile is an organic compound characterized by the presence of a dichlorophenyl group and a methylpyrrole moiety connected through a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1-methylpyrrole.
Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with the methyl group of 1-methylpyrrole under basic conditions to form an intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(3,4-dichlorophenyl)-3-(1-ethylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-3-yl)prop-2-enenitrile
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the methylpyrrole moiety contributes to its stability and bioactivity.
Properties
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c1-18-6-2-3-12(18)7-11(9-17)10-4-5-13(15)14(16)8-10/h2-8H,1H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBHEIILSZBGG-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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